1-[(6-chloro-3-pyridinyl)methyl]Piperazine
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Description
1-[(6-chloro-3-pyridinyl)methyl]Piperazine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
A study on the metabolism of a dopamine D(4)-selective antagonist, which is structurally related to "1-[(6-chloro-3-pyridinyl)methyl]Piperazine," revealed two major metabolic pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct. This research provides valuable insights into the metabolic processes of similar compounds in rats, monkeys, and humans, highlighting the potential for developing medications with minimal side effects (Zhang et al., 2000).
Antibacterial Applications
Research into pyrido(2,3-d)pyrimidine derivatives, closely related to "this compound," showed significant antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa. These findings underscore the potential for developing new antibacterial agents based on piperazine derivatives (Matsumoto & Minami, 1975).
Neurological Disorders
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists with implications for treating Parkinson's disease. This research emphasizes the therapeutic potential of piperazine derivatives in managing neurological conditions (Vu et al., 2004).
Chemical Synthesis and Drug Discovery
A novel compound, "1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole," was synthesized, showcasing the versatility of piperazine derivatives in medicinal chemistry. This research highlights the importance of piperazine-based compounds in developing new therapeutic agents (Balaraju et al., 2019).
Protein Derivatization in Mass Spectrometry
Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, enhancing their detection in mass spectrometry. This application is crucial for proteome analysis, indicating the role of piperazine derivatives in advancing biochemical research (Qiao et al., 2011).
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMXYXFQZPYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.